Tetrapotassium ferrocyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

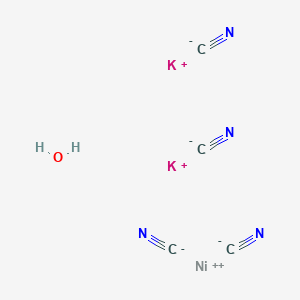

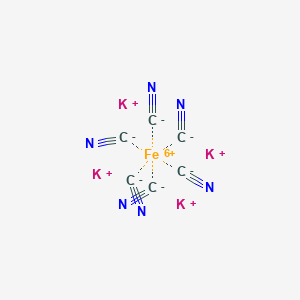

Tetrapotassium ferrocyanide, also known as Potassium hexacyanoferrate(II), is the inorganic compound with the formula K4[Fe(CN)6]·3H2O. It is the potassium salt of the coordination complex [Fe(CN)6]4− .

Synthesis Analysis

Historically, Tetrapotassium ferrocyanide was produced by reacting Prussian blue (iron (III) ferrocyanide) with potassium hydroxide . Modern production involves the reaction of hydrogen cyanide, iron (II) chloride, and calcium hydroxide, which affords Ca2[Fe(CN)6]·11H2O. This solution is then treated with potassium salts to precipitate the mixed calcium-potassium salt CaK2[Fe(CN)6], which in turn is treated with potassium carbonate to give the tetrapotassium salt .Molecular Structure Analysis

The polymer consists of octahedral [Fe(CN)6]4− centers crosslinked with K+ ions that are bound to the CN ligands . The molecular formula is C6FeK4N6+4 and the molecular weight is 368.346 .Chemical Reactions Analysis

Potassium ferrocyanide can undergo several chemical reactions. For instance, treatment with nitric acid gives H2[Fe(NO)(CN)5]. After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized . Upon treatment with chlorine gas, potassium ferrocyanide converts to potassium ferricyanide .Physical And Chemical Properties Analysis

Tetrapotassium ferrocyanide forms lemon-yellow monoclinic crystals . The molecular formula is C6FeK4N6+4 and the molecular weight is 368.346 .科学的研究の応用

Antidotal Treatment for Thallium

Tetrapotassium ferrocyanide, also known as ferric (III) hexacyanoferrate (II), has been used in the synthesis of Prussian blue insoluble (PB), which is an active pharmaceutical ingredient (API) of USFDA-approved Radiogardase®-Cs capsules . This compound enhances the elimination of radioactive or non-radioactive caesium/thallium (Cs (I)/Tl (I)) from the body . The study found no evidence of mortality and indicated that the synthesized PB-1 and PB-2 were safe .

Food Additive

Tetrapotassium ferrocyanide, along with sodium ferrocyanide and calcium ferrocyanide, has been re-evaluated as a food additive . The Panel on Food Additives and Nutrient Sources added to Food (ANS) established a group acceptable daily intake (ADI) for sodium, potassium and calcium ferrocyanide of 0.03 mg/kg bw per day expressed as ferrocyanide ion .

Thermoelectrochemistry

In thermoelectrochemistry, thermocells based upon potassium ferricyanide, K3[Fe(CN)6], and potassium ferrocyanide, K4[Fe(CN)6], have been investigated . The ratio of the oxidised and reduced states were systematically varied, and this had a significant effect upon the power produced .

Paints and Textiles

Ferric (III) hexacyanoferrate (II) was synthesized as a coloured compound which found extensive use in paints, textiles .

Pigments and Dyes

This compound has also been used in pigments and dyes .

Electro Catalyst

Ferric (III) hexacyanoferrate (II) has been used as an electro catalyst .

Batteries

Another application of Ferric (III) hexacyanoferrate (II) is in batteries .

Antidotal Potential for Cs-137 Poisoning

The use of PB as a potential antidote of Cs (I) was first reported by Nigrovic in 1966 . Since then, several researchers have reported the various aspects of PB insoluble such as its safety, efficacy, crystal lattice, chemical constitution and physicochemical properties with special reference to it antidotal potential for Cs-137 and Tl (I) poisoning .

作用機序

K4[Fe(CN)6]K_4[Fe(CN)_6]K4[Fe(CN)6]

. This compound has a variety of applications and interactions within biochemical pathways.Target of Action

Tetrapotassium ferrocyanide primarily targets thallium (I) and radioactive cesium (I) in the body . These elements can be harmful when present in high concentrations, and tetrapotassium ferrocyanide aids in their elimination .

Mode of Action

The mode of action of tetrapotassium ferrocyanide is primarily through its interaction with thallium (I) and radioactive cesium (I). The crystal lattice of ferric (III) hexacyanoferrate (II), a component of tetrapotassium ferrocyanide, plays an important role in the removal of these elements .

Biochemical Pathways

It is known that the compound’s interaction with thallium (i) and radioactive cesium (i) leads to their elimination from the body .

Result of Action

The primary result of tetrapotassium ferrocyanide’s action is the reduction in the body burden of thallium (I) and radioactive cesium (I), as well as a higher level of elimination of these elements in feces and urine .

Action Environment

The action of tetrapotassium ferrocyanide can be influenced by various environmental factors. For example, the compound may cause irritation to the skin, eyes, and respiratory tract in certain conditions . It is also important to note that the compound is considered hazardous for the environment and may cause long-term adverse effects .

Safety and Hazards

特性

IUPAC Name |

tetrapotassium;iron(6+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+6;4*+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDBHOZBRXWRKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeK4N6+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrapotassium ferrocyanide | |

CAS RN |

13943-58-3 |

Source

|

| Record name | Potassium ferrocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013943583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

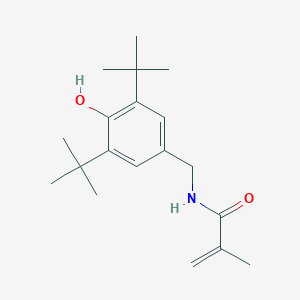

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。